molecular formula C20H42Si4 B093151 [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane CAS No. 17557-10-7

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane

Cat. No.: B093151
CAS No.: 17557-10-7
M. Wt: 394.9 g/mol
InChI Key: WDBXRQMXEOERGV-UHFFFAOYSA-N
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Description

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) is a silicon-based organic compound with the molecular formula C20H42Si4 and a molecular weight of 394.8895 . This compound is characterized by the presence of a phenylene group bonded to four trimethylsilyl groups through methylene bridges. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

C6H4(CH2Cl)2+4(CH3)3SiClC6H4(CH2Si(CH3)3)4+4NaCl\text{C}_6\text{H}_4(\text{CH}_2\text{Cl})_2 + 4 \text{(CH}_3)_3\text{SiCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Si(CH}_3)_3)_4 + 4 \text{NaCl} C6​H4​(CH2​Cl)2​+4(CH3​)3​SiCl→C6​H4​(CH2​Si(CH3​)3​)4​+4NaCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the silyl groups to silane groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent unwanted side reactions .

Scientific Research Applications

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can form strong covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as surface modification and catalysis .

Comparison with Similar Compounds

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) can be compared with other similar compounds, such as:

    Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH3)4. It is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

    Hexamethyldisilane (HMDS): HMDS has the formula (CH3)3SiSi(CH3)3 and is used as a silylating agent in organic synthesis.

    Trimethylsilyl chloride (TMSCl): TMSCl is used in the protection of hydroxyl groups in organic synthesis.

This compound) is unique due to its phenylene backbone, which provides additional rigidity and stability compared to other organosilicon compounds .

Properties

CAS No.

17557-10-7

Molecular Formula

C20H42Si4

Molecular Weight

394.9 g/mol

IUPAC Name

[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane

InChI

InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3

InChI Key

WDBXRQMXEOERGV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

17557-10-7

Synonyms

Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl

Origin of Product

United States

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